molecular formula C7H13Br B13748753 4-Bromo-2-heptene

4-Bromo-2-heptene

Cat. No.: B13748753
M. Wt: 177.08 g/mol
InChI Key: PZCKKTZCRIZAKZ-HWKANZROSA-N
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Description

4-Bromo-2-heptene is an organic compound with the molecular formula C7H13Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a heptene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-heptene can be synthesized through the bromination of 2-heptene using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as a radical initiator. The reaction is typically carried out in carbon tetrachloride under reflux conditions. The procedure involves the following steps :

  • In a 500-ml round-bottomed flask, combine 40 g (0.41 mole) of 2-heptene, 48.1 g (0.27 mole) of N-bromosuccinimide, 0.2 g of benzoyl peroxide, and 250 ml of carbon tetrachloride.
  • Stir and heat the mixture under reflux in a nitrogen atmosphere for 2 hours.
  • Remove the succinimide by suction filtration and wash with carbon tetrachloride.
  • Distill the carbon tetrachloride solution to obtain this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-heptene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hepten-4-ol.

    Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form 2-heptyne.

    Addition Reactions: The double bond in this compound can participate in electrophilic addition reactions, such as the addition of hydrogen bromide to form 2,4-dibromoheptane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide in dimethyl sulfoxide.

    Electrophilic Addition: Hydrogen bromide in an inert solvent like dichloromethane.

Major Products:

  • 2-Hepten-4-ol (from substitution)
  • 2-Heptyne (from elimination)
  • 2,4-Dibromoheptane (from addition)

Scientific Research Applications

4-Bromo-2-heptene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form diverse chemical structures.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-heptene in chemical reactions typically involves the formation of reactive intermediates, such as radicals or carbocations. For example, in the bromination reaction, the N-bromosuccinimide generates a bromine radical, which then reacts with the double bond of 2-heptene to form the brominated product .

Comparison with Similar Compounds

    2-Bromoheptane: A brominated alkane with similar reactivity but lacking the double bond.

    4-Chloro-2-heptene: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.

    2-Heptene: The parent alkene without the bromine substituent.

Uniqueness: 4-Bromo-2-heptene is unique due to the presence of both a bromine atom and a double bond, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

(E)-4-bromohept-2-ene

InChI

InChI=1S/C7H13Br/c1-3-5-7(8)6-4-2/h3,5,7H,4,6H2,1-2H3/b5-3+

InChI Key

PZCKKTZCRIZAKZ-HWKANZROSA-N

Isomeric SMILES

CCCC(/C=C/C)Br

Canonical SMILES

CCCC(C=CC)Br

Origin of Product

United States

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